2-ethyl-9H-pyrido[2,3-b]indole
Description
Structure
3D Structure
Properties
CAS No. |
61893-11-6 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-ethyl-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C13H12N2/c1-2-9-7-8-11-10-5-3-4-6-12(10)15-13(11)14-9/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
HEZFBXKGQKZJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies for 9h Pyrido 2,3 B Indole Derivatives and Potential Routes to 2 Ethyl 9h Pyrido 2,3 B Indole
Established Synthetic Pathways for the Pyrido[2,3-b]indole Ring System
A variety of robust methods have been established for the synthesis of the core α-carboline structure, providing a foundation for the development of routes to specifically substituted derivatives.
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, making them highly suitable for the synthesis of heterocyclic systems like indoles and their fused analogues. organicreactions.orgmdpi.com One effective strategy involves an intramolecular cyclization of suitably functionalized indole (B1671886) precursors.
Specifically, a method for synthesizing dihydropyrido[2,3-b]indoles has been developed via a sequence of Pd-catalyzed amidation followed by cyclization. rsc.org This process typically starts with a substituted indole, such as N-(3-acetyl-1-(substituted)-1H-indol-2-yl)amide, which undergoes an intramolecular condensation reaction. The reaction is carried out in a sealed tube at elevated temperatures (e.g., 110 °C) with a base like potassium tert-butoxide (t-BuOK) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org This approach has been successfully applied to synthesize derivatives like 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol, demonstrating its utility in producing 2-alkylated α-carbolines. rsc.org
| Precursor | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide | t-BuOK | THF | 110 | 6 | 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol | 88 |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. acs.orgrsc.org A novel and selective synthetic approach to the 9H-pyrido[2,3-b]indole scaffold utilizes a copper-catalyzed one-pot multicomponent cascade reaction. acs.orgorganic-chemistry.org This reaction involves the combination of 1-bromo-2-(2,2-dibromovinyl)benzenes with various aldehydes and aqueous ammonia (B1221849). acs.org
Intriguingly, the reaction outcome is highly dependent on the reaction conditions. The concentration of ammonia and the specific structure of the aldehyde substrate are key factors that control whether the reaction yields 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, or the desired 9H-pyrido[2,3-b]indoles. acs.org This tunable selectivity makes MCRs a versatile strategy for generating diverse heterocyclic libraries from simple starting materials. To synthesize a 2-ethyl derivative, propionaldehyde (B47417) would be the logical aldehyde component in this reaction.
| Starting Materials | Key Condition | Primary Product Class |
|---|---|---|
| 1-bromo-2-(2,2-dibromovinyl)benzene, Aldehyde, Ammonia | Low Ammonia Concentration | 3-Cyano-1H-indoles |
| 1-bromo-2-(2,2-dibromovinyl)benzene, Aldehyde, Ammonia | High Ammonia Concentration | 9H-Pyrido[2,3-b]indoles |
Classical condensation reactions remain a cornerstone of heterocyclic synthesis. The construction of the pyridine (B92270) ring of the α-carboline system can be achieved by reacting a 2-aminoindole derivative with a suitable three-carbon electrophilic partner. While specific examples utilizing enaminonitriles for this exact transformation are not extensively detailed, the general principle is well-established in pyridine synthesis (the Guareschi-Thorpe condensation).
A related approach involves the condensation of oxindole (B195798) (an isomer of hydroxyindole) with chalcones in the presence of ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce 2,4-diaryl-9H-pyrido[2,3-b]indoles. researchgate.net This method demonstrates the principle of building the pyridine ring from an indole-based precursor and a suitable carbonyl compound. A potential route to 2-ethyl-9H-pyrido[2,3-b]indole could involve the condensation of a 2-aminoindole with an α,β-unsaturated ketone or aldehyde bearing an ethyl group, such as 1-penten-3-one, under acidic or thermal conditions.
Domino, or cascade, reactions involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. These strategies are highly efficient for rapidly building molecular complexity. acs.org Copper-catalyzed one-pot multicomponent cascade reactions have been shown to selectively produce 9H-pyrido[2,3-b]indoles from simple acyclic precursors. acs.orgorganic-chemistry.org This transformation assembles the indole and pyridine rings in a sequential manner, controlled by the reaction conditions. Such domino strategies are advantageous as they avoid the isolation of intermediates, saving time and resources.
Targeted Synthetic Strategies for 2-Alkyl-9H-pyrido[2,3-b]indole Frameworks
Synthesizing the specific target, this compound, can be achieved either by constructing the ring system with the ethyl group already in place or by adding it to the pre-formed α-carboline core.
Direct C–H functionalization is a highly desirable synthetic strategy that avoids the need for pre-functionalized substrates. The direct alkylation of the 9H-pyrido[2,3-b]indole nucleus presents a challenge in regioselectivity. The core has several potential sites for alkylation: the indole nitrogen (N-9), and various carbon atoms on both the indole and pyridine rings.
The reactivity of the α-carboline system is complex. The indole portion is electron-rich and typically undergoes electrophilic substitution at the C-3 position, while the pyridine ring is electron-deficient and more susceptible to nucleophilic attack or metal-catalyzed C-H activation. Direct C-H alkylation of indoles themselves has been achieved at the C2 and C3 positions using various catalytic systems, including rhodium(III)-catalyzed reactions with diazo compounds and photochemical approaches. However, the electronic influence of the fused pyridine ring in the α-carboline system significantly alters this reactivity profile. Achieving selective alkylation at the C-2 position would likely require a directed metalation strategy or a specific catalyst system that favors activation of that particular C-H bond. For instance, a directing group could be temporarily installed on the indole nitrogen (N-9) or the adjacent pyridine nitrogen (N-1) to guide a metal catalyst to the C-2 position for a cross-coupling reaction.
Cyclization Routes Incorporating Ethyl-Containing Precursors
A plausible approach to synthesize this compound involves the cyclization of an indole precursor already bearing an ethyl group at the desired position. One such strategy could adapt the palladium-catalyzed amidation and subsequent cyclization. nih.gov This method has been successfully employed for the synthesis of various pyrido[2,3-b]indoles. nih.gov
A hypothetical reaction scheme could start with an appropriately substituted 2-amino-3-haloindole and a propionyl derivative. The key steps would involve:
Palladium-catalyzed cross-coupling: The 2-aminoindole derivative would be coupled with a compound containing a three-carbon chain with a terminal functional group suitable for cyclization. To introduce the ethyl group at the 2-position of the final product, a precursor such as 3-aminopent-1-yne could be envisioned.
Intramolecular Cyclization: Following the coupling reaction, an intramolecular cyclization would form the pyridine ring fused to the indole core, yielding the desired this compound.
Another potential route involves the use of rhodium-catalyzed cyclization of indoles with 1-sulfonyl-1,2,3-triazoles. researchgate.netdocumentsdelivered.com This method generates α,β-unsaturated imines in situ, which then undergo a [4+2] cycloaddition with the indole. researchgate.net To synthesize the 2-ethyl derivative, a triazole precursor that generates an imine with an ethyl substituent would be required.
Optimization of Reaction Conditions and Yields in Pyrido[2,3-b]indole Synthesis
The efficiency and yield of pyrido[2,3-b]indole synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalytic system, reagents, solvent, and temperature.
Catalytic Systems and Reagent Selection
Transition metal catalysts, particularly those based on palladium and rhodium, play a crucial role in the synthesis of the pyrido[2,3-b]indole scaffold. nih.govresearchgate.netmdpi.com
Palladium Catalysis: In palladium-catalyzed amidation and cyclization reactions, the choice of ligand is critical. Ligands such as BINAP have been shown to be effective in promoting the desired C-N bond formation. rsc.org The selection of the palladium precursor (e.g., Pd2(dba)3) and the base (e.g., Cs2CO3, K3PO4) are also important factors that can significantly influence the reaction outcome. rsc.org
Rhodium Catalysis: For rhodium-catalyzed cyclizations, the rhodium source, often a rhodium(II) carboxylate complex, is a key parameter to optimize. The nature of the sulfonyl group on the 1-sulfonyl-1,2,3-triazole can also affect the reactivity and yield. researchgate.net
The following table summarizes various catalytic systems used in the synthesis of related indole derivatives, which could be adapted for the synthesis of this compound.
| Catalyst System | Ligand/Additive | Base | Typical Substrates | Reference |
| Pd2(dba)3 | BINAP | Cs2CO3 | Haloindoles and amides | rsc.org |
| [IPrAuCl]/[AgNTf2] | - | - | N-(2,3-allenyl)indoles | rsc.org |
| Rh2(OAc)4 | - | - | Indoles and 1-sulfonyl-1,2,3-triazoles | researchgate.net |
Influence of Solvent Environments and Temperature Parameters
The reaction solvent and temperature are critical parameters that must be carefully controlled to achieve optimal yields and selectivity in the synthesis of pyrido[2,3-b]indoles. The solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and pathway. osti.gov
In palladium-catalyzed reactions for the synthesis of pyrido[2,3-b]indoles, solvents such as toluene (B28343) and t-BuOH have been utilized. rsc.org The choice of solvent can depend on the specific substrates and the nature of the catalytic system. For instance, in some gold-catalyzed cycloisomerizations of N-(2,3-allenyl)indoles, chloroform (B151607) (CHCl3) was found to be the optimal solvent. rsc.org
Temperature is another crucial factor. Many of the cyclization reactions to form the pyrido[2,3-b]indole core require elevated temperatures to proceed at a reasonable rate. rsc.org However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. The optimal temperature is therefore a balance between achieving a sufficient reaction rate and minimizing undesired side reactions.
The table below illustrates the impact of solvent and temperature on the yield of a related cyclization reaction to form a pyrido[1,2-a]-1H-indole derivative, highlighting the importance of optimizing these parameters. rsc.org
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 25 | 81 |
| 2 | CH2Cl2 | 25 | 75 |
| 3 | CHCl3 | 25 | 85 |
| 4 | Dioxane | 25 | 60 |
| 5 | THF | 25 | 55 |
This data demonstrates that a careful selection of solvent and temperature is paramount for maximizing the yield of the desired product.
Advanced Spectroscopic Characterization and Structural Elucidation of 9h Pyrido 2,3 B Indoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 9H-pyrido[2,3-b]indoles, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR spectra are crucial for identifying the number and environment of protons in the molecule. For the parent compound, 9H-pyrido[2,3-b]indole (α-carboline), the aromatic protons resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton on the pyridine (B92270) and indole (B1671886) rings. In the case of 2-ethyl-9H-pyrido[2,3-b]indole, one would expect to see characteristic signals for the ethyl group: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their exact chemical shifts influenced by the electronic environment of the heterocyclic system.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the fused aromatic rings typically appear in the range of δ 100-150 ppm. For substituted derivatives, the chemical shifts of the carbon atoms directly attached to or near the substituent are significantly affected, which aids in confirming the position of the substituent. For instance, the introduction of an ethyl group at the C-2 position would cause a downfield shift for C-2 and influence the shifts of adjacent carbons. Definitive assignments of both ¹H and ¹³C NMR spectra can be achieved using two-dimensional techniques like HETCOR (Heteronuclear Correlation) spectroscopy, which correlates the chemical shifts of directly bonded protons and carbons. clockss.org
A study on indole-2-one-coumarin hybrids provided detailed ¹H and ¹³C NMR data, showcasing the typical chemical shift ranges for similar heterocyclic systems. ekb.eg For example, aromatic protons were observed in the δ 6.94-8.88 ppm range, and a variety of carbon signals were identified using DEPT-135 NMR. ekb.eg Another study on the synthesis of new functionalized indoles based on ethyl indol-2-carboxylate also reported detailed NMR data for a range of indole derivatives, further illustrating the power of this technique in structural confirmation. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indole Derivative Data extrapolated from related indole compounds.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl -CH₃ | Triplet | ~15 |
| Ethyl -CH₂ | Quartet | ~25 |
| Aromatic CH | Multiplets | 110-140 |
| Quaternary C | - | 120-155 |
| C=N | - | >150 |
| N-H | Broad singlet | - |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-ESI-QTOF, MS2)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar compounds like 9H-pyrido[2,3-b]indoles. It typically produces a protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. For this compound, the expected [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. This technique has been used to characterize various pyrido[2,3-b]indolizine derivatives. mdpi.com
Tandem Mass Spectrometry (MS/MS or MS²) provides further structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For 9H-pyrido[2,3-b]indoles, common fragmentation pathways involve the cleavage of the fused ring system and the loss of small neutral molecules like HCN. scirp.org The fragmentation of the ethyl substituent in this compound would likely involve the loss of a methyl radical (•CH₃) or an ethene molecule (C₂H₄), leading to characteristic fragment ions. The mass spectra of various β-carbolines (9H-pyrido[3,4-b]indoles), which are isomeric to α-carbolines, have been studied in detail, and their fragmentation patterns have been elucidated using deuterium (B1214612) labeling and accurate mass measurements. researchgate.net
High-Resolution Mass Spectrometry (HRMS) , often coupled with techniques like Time-of-Flight (TOF) analysis, provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: Expected ESI-MS Data for this compound
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | 197.1073 |
| [M+Na]⁺ | 219.0892 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 9H-pyrido[2,3-b]indole derivative would exhibit characteristic absorption bands corresponding to its structural features.
The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. For this compound, the aliphatic C-H stretching vibrations of the ethyl group would be expected in the 2850-2960 cm⁻¹ region.
The C=C and C=N stretching vibrations of the fused aromatic rings give rise to a series of sharp bands in the fingerprint region, typically between 1400 and 1650 cm⁻¹. The C-N stretching vibrations also appear in the fingerprint region, usually between 1200 and 1350 cm⁻¹. The pattern of these bands can provide information about the substitution pattern of the aromatic system. The out-of-plane C-H bending vibrations, which appear below 900 cm⁻¹, are also characteristic of the substitution pattern. Theoretical and experimental FT-IR spectra have been used to analyze the vibrational modes of related indole compounds like Indole-3-carbinol.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretching | 3200-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (Ethyl) | Stretching | 2850-2960 |
| C=C / C=N (Aromatic) | Stretching | 1400-1650 |
| C-N | Stretching | 1200-1350 |
| Aromatic C-H | Out-of-plane bending | <900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like 9H-pyrido[2,3-b]indoles. The UV-Vis spectrum of the parent α-carboline shows characteristic absorption bands corresponding to π→π* transitions. The introduction of substituents can cause a shift in the absorption maxima (λ_max) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, depending on the nature and position of the substituent.
For instance, the introduction of an electron-donating group like an ethyl group at the 2-position of the pyridine ring is expected to cause a slight bathochromic shift in the absorption spectrum. The photophysical properties, including fluorescence, of various 9H-pyrido[2,3-b]indole derivatives have been investigated. researchgate.netnih.gov These studies have shown that these compounds can exhibit interesting fluorescence properties, which are sensitive to the solvent polarity and the nature of the substituents. researchgate.netnih.gov The absorption and fluorescence spectra of β-carbolines have also been studied in detail, providing insights into the electronic properties of this class of compounds. rsc.org
Table 4: Representative UV-Vis Absorption Data for 9H-Pyrido[2,3-b]indole Derivatives in Toluene (B28343) Data based on related compounds. researchgate.net
| Compound | λ_max (nm) |
|---|---|
| 2-(Pyridin-2-yl)-9H-pyrido[2,3-b]indole | 260, 335, 372 |
| 2-(Thiophen-2-yl)-9H-pyrido[2,3-b]indole | 262, 360 |
X-ray Crystallography for Precise Solid-State Structural Determination
Computational Chemistry and Theoretical Investigations of 9h Pyrido 2,3 B Indole Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Parameters
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reactivity of organic molecules, including 9H-pyrido[2,3-b]indole systems. By employing various functionals and basis sets, DFT calculations can accurately predict a range of molecular properties that are essential for understanding chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. nih.gov
In the context of 9H-pyrido[2,3-b]indole derivatives, the HOMO is typically distributed over the electron-rich indole (B1671886) moiety, while the LUMO is localized on the electron-deficient pyridine (B92270) ring. The introduction of an ethyl group at the 2-position, being an electron-donating group, is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity. DFT calculations allow for the precise quantification of these energies and the visualization of the orbital distributions. The energy gap is also a key factor in determining the electronic absorption and emission properties of the molecule. A lower energy gap often corresponds to a red-shift in the absorption spectrum. scirp.org
Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Indole-based Systems
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| Indole | -5.40 | -0.25 | 5.15 |
| Isoindole | -5.15 | -1.13 | 4.02 |
| Indolizine | -5.02 | -0.91 | 4.11 |
This table presents representative data for related indole isomers to illustrate the typical range of values for frontier orbital energies and their gaps, as specific DFT data for 2-ethyl-9H-pyrido[2,3-b]indole was not available in the search results.
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. dergipark.org.tr These parameters provide a quantitative measure of a molecule's stability and reactivity. dergipark.org.tr
Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. faccts.de
Chemical Potential (μ) represents the escaping tendency of electrons from a system in its ground state. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ2 / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov
For this compound, DFT calculations can provide these reactivity descriptors, offering insights into its behavior in chemical reactions. The electron-donating nature of the ethyl group is expected to influence these parameters, likely decreasing the electrophilicity index compared to the unsubstituted parent compound.
Table 2: Global Reactivity Descriptors for Representative Heterocyclic Compounds
| Parameter | Formula | Significance |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index | ω = μ2 / 2η | Electron accepting ability |
This table defines the global reactivity descriptors that can be calculated using DFT. Specific values for this compound would require dedicated calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For a 9H-pyrido[2,3-b]indole derivative, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation and interaction with electrophiles. The nitrogen atom of the indole ring, being part of a pyrrole-like system, is generally less basic. The aromatic rings will exhibit regions of varying potential, influenced by the fused ring system and the presence of the ethyl substituent. The MEP analysis provides a clear, qualitative picture of the molecule's reactivity hotspots. researchgate.net
Theoretical Calculations of Ground and Excited States
Theoretical calculations are indispensable for understanding the photophysical properties of 9H-pyrido[2,3-b]indole systems. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate the energies of electronic excited states and to simulate UV-Vis absorption and emission spectra. mdpi.com
These calculations have been instrumental in explaining the photophysical behavior of various 9H-pyrido[2,3-b]indole derivatives. For instance, theoretical studies have demonstrated that some of these compounds can exhibit a planarized intramolecular charge-transfer (PLICT) state in the excited state. nih.gov This phenomenon is characterized by a significant charge separation between the electron-donating indole part and the electron-accepting pyridine part of the molecule upon photoexcitation. The formation of a PLICT state can have a profound impact on the fluorescence properties, such as the Stokes shift and the quantum yield. nih.govresearchgate.net The nature of the substituent at the 2-position, such as an ethyl group, can modulate the extent of charge transfer and thus fine-tune the photophysical properties.
Molecular Dynamics Simulations to Explore Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a molecule. nih.gov
Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. For example, simulations of the compound in a solvent box can reveal the structure of the solvation shell and the nature of the solute-solvent interactions. When studying the interaction with a protein, MD simulations can provide insights into the binding mode, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the binding process. mdpi.com
Investigation of Solvent Effects on Quantum Chemical Parameters
The surrounding solvent can have a significant impact on the electronic structure and properties of a molecule. Computational studies on 9H-pyrido[2,3-b]indole systems often incorporate solvent effects to provide a more realistic description of their behavior in solution. This can be achieved through either implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or explicit solvent models, where individual solvent molecules are included in the simulation.
Studies on 9H-pyrido[2,3-b]indole derivatives have shown that these molecules can exhibit a positive solvatochromic effect, meaning that their absorption and emission maxima shift to longer wavelengths (a red-shift) as the polarity of the solvent increases. nih.govresearchgate.net This effect is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a reduction in the energy gap for both absorption and emission. Computational models can accurately predict these solvatochromic shifts and provide a detailed understanding of how solvent polarity affects the quantum chemical parameters of the molecule, such as the HOMO-LUMO gap and the energies of the ground and excited states. researchgate.net
Chemical Reactivity and Mechanistic Studies of 9h Pyrido 2,3 B Indole Derivatives
Electrophilic Aromatic Substitution Reactions on the Pyrido[2,3-b]indole Core
Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems like indole (B1671886). ic.ac.uk In the 9H-pyrido[2,3-b]indole scaffold, the indole portion is the primary site for electrophilic attack. The fusion of the electron-withdrawing pyridine (B92270) ring slightly deactivates the indole system compared to indole itself, but the high electron density at the C-4 position (equivalent to C-3 in indole) makes it the most nucleophilic center. nih.gov
The preference for substitution at this position can be explained by the stability of the resulting Wheland intermediate. Attack at C-4 allows the positive charge to be delocalized over the indole nitrogen (N-9) and the benzene (B151609) ring without disrupting the aromaticity of the pyridine ring. ic.ac.uk
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Position of Attack | Stability of Intermediate | Key Feature |
|---|---|---|
| C-4 | Most Stable | Charge delocalized onto indole nitrogen; pyridine aromaticity maintained. |
| C-2 | Less Stable | Disrupts the aromaticity of the indole system more significantly. ic.ac.uk |
| Pyridine Ring | Least Favorable | The ring is electron-deficient and generally unreactive toward electrophiles. |
This is an interactive data table. Users can sort and filter the data as needed.
Research on BN-fused indole isosteres further supports this regioselectivity, demonstrating that the position equivalent to C-3 in indole remains the most reactive site for EAS reactions. nih.gov
Nucleophilic Reactions and Transformations
The electron-deficient pyridine ring of the 9H-pyrido[2,3-b]indole system is susceptible to nucleophilic attack. This reactivity is enhanced by the presence of activating groups or under conditions that favor nucleophilic aromatic substitution (SNAr). For instance, reactions akin to the Chichibabin amination can potentially introduce amino groups onto the pyridine portion of the molecule.
Conversely, the indole part of the scaffold can undergo nucleophilic substitution if an electron-withdrawing group is present at the C-2 or C-4 positions, activating the ring system for such transformations. sci-hub.se Studies on 1-hydroxyindole (B3061041) derivatives have shown that modification at the indole nitrogen can facilitate unprecedented nucleophilic substitution reactions, suggesting that derivatization at N-9 of the pyrido[2,3-b]indole core could open pathways for novel transformations. core.ac.uk
Cycloaddition Reactions Involving the Pyrido[2,3-b]indole Ring System
The pyrido[2,3-b]indole scaffold can participate in cycloaddition reactions, leveraging the reactivity of the C-3/C-4 double bond within the indole moiety. This bond can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions.
A notable synthetic strategy for constructing the 9H-pyrido[2,3-b]indole framework itself involves a domino reaction sequence starting from 1,2,4-triazines, which proceeds through a Diels-Alder/retro-Diels-Alder mechanism. researchgate.netnih.gov Furthermore, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been developed to furnish complex cyclohepta[b]indoles, showcasing the versatility of the indole system in such transformations. uchicago.edu These principles can be extended to the pyrido[2,3-b]indole system for the synthesis of more complex, polycyclic architectures.
Oxidation and Reduction Pathways of Pyrido[2,3-b]indoles
The oxidation and reduction of 9H-pyrido[2,3-b]indoles primarily involve the indole portion of the molecule.
Reduction: The indole C-3=C-4 double bond can be selectively reduced to yield the corresponding 3,4-dihydro-9H-pyrido[2,3-b]indole (an indoline (B122111) analogue). This transformation is commonly achieved using reducing agents like borane (B79455) complexes (e.g., BH₃·THF) in the presence of an acid such as trifluoroacetic acid. google.com The reduction of polyfunctional 2-oxindoles to 2,3-dihydroindoles using various boron hydrides has also been demonstrated, indicating a viable pathway for accessing reduced forms of related heterocyclic systems. nih.gov
Oxidation: Oxidation of the indole ring often leads to cleavage of the C-3=C-4 bond. Heme proteins like indoleamine 2,3-dioxygenase (IDO) catalyze the oxidative cleavage of tryptophan, a reaction that serves as a model for the oxidation of indole derivatives. nih.gov The reaction is initiated by the addition of superoxide (B77818) to the indole ring, ultimately forming a ring-opened N-formylkynurenine product. nih.govrsc.org Similar oxidative pathways are relevant for 9H-pyrido[2,3-b]indole derivatives, particularly in metabolic contexts. For example, the metabolic bio-activation of 2-amino-9H-pyrido[2,3-b]indole can lead to oxidative DNA damage. tandfonline.com
Proposed Reaction Mechanisms for Pyrido[2,3-b]indole Formation and Derivatization
Several mechanisms have been proposed for the synthesis and functionalization of the pyrido[2,3-b]indole core.
Formation via Palladium-Catalyzed Cyclization: A common route involves the palladium-catalyzed intramolecular cyclization of N-(3-carbonyl-1-substituted-1H-indol-2-yl)amides. The proposed mechanism involves the following key steps:
Enolate Formation: A base, such as potassium tert-butoxide (t-BuOK), deprotonates the α-carbon of the acetyl group to form an enolate.
Intramolecular Aldol-type Condensation: The enolate attacks the amide carbonyl group.
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic pyridine ring, yielding the final 9H-pyrido[2,3-b]indole derivative. rsc.org
Formation via Acid-Catalyzed Condensation: Another well-established mechanism involves the acid-catalyzed reaction between an isatin (B1672199) (1H-indole-2,3-dione) and an indole, which proceeds via a Friedel-Crafts electrophilic aromatic substitution pathway. The acid catalyst activates the C-3 carbonyl of the isatin, which is then attacked by the nucleophilic C-3 position of the indole. A second indole molecule then displaces the hydroxyl group to form a di-indolyl intermediate. nih.gov While this typically forms trisindolines, similar principles of electrophilic activation and nucleophilic attack underpin many indole derivatization strategies.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| 2-ethyl-9H-pyrido[2,3-b]indole | 2-ethyl-α-carboline | C₁₃H₁₂N₂ |
| 9H-Pyrido[2,3-b]indole | α-Carboline | C₁₁H₈N₂ |
| Indole | C₈H₇N | |
| Pyridine | C₅H₅N | |
| 2-amino-9H-pyrido[2,3-b]indole | AαC | C₁₁H₉N₃ |
| 3,4-dihydro-9H-pyrido[2,3-b]indole | C₁₁H₁₀N₂ | |
| Trifluoroacetic acid | TFA | C₂HF₃O₂ |
| Borane | BH₃ | |
| Isatin | 1H-indole-2,3-dione | C₈H₅NO₂ |
| N-formylkynurenine | C₁₀H₁₂N₂O₃ |
This is an interactive data table. Users can sort and filter the data as needed.
Structure Activity Relationship Sar Methodologies Applied to 9h Pyrido 2,3 B Indole Derivatives
Principles of Structural Modification and their Impact on Molecular Interactions
Structural modifications of the 9H-pyrido[2,3-b]indole scaffold are fundamental to SAR studies. These changes, ranging from simple substituent alterations to more complex structural elaborations, directly influence the molecule's steric, electronic, and hydrophobic properties, thereby dictating its interaction with biological targets.
The type and position of substituents on the pyrido[2,3-b]indole ring system profoundly affect receptor binding and biological activity. Studies on related pyridoindole structures have demonstrated clear SAR patterns. For instance, in a series of pyrido[3,4-b]indole derivatives evaluated for anticancer activity, the combination of a 1-naphthyl group at the C1 position and a methoxy (B1213986) group at the C6 position yielded the highest potency. longdom.orgnih.govnih.gov
Alterations at the N9 position also have significant consequences. The presence of a hydrogen atom at N9 can be critical for binding, as it may act as a hydrogen bond donor. Docking studies have suggested that methylation at the N9 position can disrupt these crucial hydrogen-bonding interactions, leading to reduced activity. longdom.orgnih.gov
In a different context, for 7,12-dihydropyrido[3,2-b:5,4-b']diindoles acting on the benzodiazepine (B76468) receptor, substitution on the E ring with electron-withdrawing groups resulted in antagonist properties. brandeis.edu Conversely, introducing electron-releasing groups at the C-2 position enhanced inverse agonist activity. brandeis.edu Similarly, SAR studies on anti-leishmanial 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives revealed that para-substitution of methoxy or chloro groups on the phenyl ring was favorable for activity. nih.gov
| Scaffold | Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrido[3,4-b]indole | C1 | 1-Naphthyl | Increased Anticancer Potency | longdom.orgnih.govnih.gov |
| Pyrido[3,4-b]indole | C6 | Methoxy | Increased Anticancer Potency | longdom.orgnih.govnih.gov |
| Pyrido[3,4-b]indole | N9 | Methyl | Disrupted H-bond Interactions, Reduced Activity | longdom.orgnih.gov |
| Pyridodiindole | Ring E | Electron-withdrawing | Resulted in Benzodiazepine Receptor Antagonists | brandeis.edu |
| Pyridodiindole | C2 | Electron-releasing | Enhanced Inverse Agonist Activity | brandeis.edu |
| 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole | Phenyl (para) | Methoxy, Chloro | Favorable for Anti-leishmanial Activity | nih.gov |
The length and structure of alkyl chains attached to a heterocyclic core are critical determinants of molecular recognition and binding affinity. In studies of cannabimimetic indoles, which share structural similarities with pyridoindoles, the N-1 alkyl side chain plays a key role in interacting with cannabinoid receptors CB1 and CB2. nih.govresearchgate.net Research has shown that a minimum alkyl chain length of three carbons is necessary for high-affinity binding. nih.govresearchgate.net The optimal binding to both receptors occurs with a five-carbon (pentyl) side chain. nih.govresearchgate.net Extending the chain to six carbons maintains high affinity, but a further increase to a seven-carbon (heptyl) chain leads to a significant drop in binding at both receptors. nih.govresearchgate.net This suggests the presence of a specific hydrophobic pocket in the receptor that can accommodate a chain of a particular length for optimal interaction.
| Alkyl Chain Length (Carbons) | Binding Affinity | Reference |
|---|---|---|
| 1-2 (Methyl, Ethyl) | Low | nih.govresearchgate.net |
| 3 (Propyl) | Sufficient for High Affinity | nih.govresearchgate.net |
| 4 (Butyl) | High | nih.govresearchgate.net |
| 5 (Pentyl) | Optimal | nih.govresearchgate.net |
| 6 (Hexyl) | High | nih.govresearchgate.net |
| 7 (Heptyl) | Dramatic Decrease | nih.govresearchgate.net |
Furthermore, the design of "push-pull" fluorophores based on the 9H-pyrido[2,3-b]indole scaffold highlights the importance of electronic properties. nih.gov These systems, which feature electron-donating and electron-withdrawing groups at different ends of the molecule, can exhibit significant intramolecular charge-transfer states, a property that is highly dependent on the electronic nature of the included atoms and substituents. researchgate.netnih.gov
Rational Design and Molecular Hybridization Strategies in Pyrido[2,3-b]indole Derivatization
Rational drug design involves creating new molecules with a specific biological target in mind. One powerful strategy is molecular hybridization, which combines two or more pharmacophores (structural units responsible for biological activity) into a single hybrid compound. This approach aims to create molecules with improved affinity, better selectivity, or a dual mode of action.
An example of this strategy is the design of piperazinyl-β-carboline-3-carboxamide derivatives as anti-leishmanial agents. nih.gov In this work, the β-carboline (pyrido[3,4-b]indole) scaffold was hybridized with a piperazine (B1678402) moiety, a common fragment in many biologically active compounds. This led to the development of potent inhibitors of Leishmania infantum and Leishmania donovani. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches and Predictive Modeling
QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
For a class of anticancer pyrido[3,4-b]indole derivatives, both 2D and 3D-QSAR modeling methods have been successfully applied. nih.gov
2D-QSAR: A kernel-based partial least squares (KPLS) regression analysis using 2D fingerprint descriptors yielded predictive models for antiproliferative activity against several cancer cell lines. The models showed high coefficients of determination for the training sets (R² > 0.98) and good predictive ability for external test sets (r² up to 0.70). nih.gov
3D-QSAR: A pharmacophore-based 3D-QSAR study (PHASE) generated a four-point pharmacophore model consisting of one hydrogen bond donor and three aromatic ring elements. This model successfully correlated the 3D structural features of the molecules with their activity against the HCT116 colon cancer cell line. nih.gov
These QSAR models help to quantify the structural requirements for activity and can foster the lead optimization process for this potent series of compounds. nih.gov
Computational Tools in SAR Analysis (e.g., Molecular Docking, DFT Descriptors)
Computational tools are indispensable in modern SAR analysis, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. For pyrido[3,4-b]indole derivatives, docking studies suggested that their anticancer activity could be linked to binding with the MDM2 protein. longdom.orgnih.gov The docking analysis identified key interactions, such as a hydrogen bond between a 6-methoxy group and the Tyr106 residue of the protein, as well as multiple hydrophobic and pi-pi stacking interactions with other residues like Val93, Tyr100, and His96. longdom.orgnih.gov Such detailed interaction maps are invaluable for explaining observed SAR and guiding the rational design of new analogues.
Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of molecules, such as orbital energies and charge distributions. These calculated properties can be used as descriptors in QSAR models. eurjchem.com Theoretical calculations on 9H-pyrido[2,3-b]indole-based fluorophores have been used to support experimental photophysical data, helping to understand their ground and excited electronic states. researchgate.netnih.gov This synergy between computational and experimental work is crucial for a comprehensive SAR analysis.
Advanced Analytical Methodologies for Detection and Quantification of Pyrido 2,3 B Indoles
High-Performance Liquid Chromatography (HPLC) for Separation and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrido[2,3-b]indoles due to its high resolution, sensitivity, and versatility. It is particularly well-suited for separating these non-volatile compounds from complex mixtures.
Reverse-phase HPLC (RP-HPLC) is the most common mode employed for the separation of carbolines. In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For α-carboline and its derivatives, mobile phases often consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives like formic acid or phosphoric acid to improve peak shape and resolution by controlling the ionization state of the analytes. sielc.com For instance, a method for α-carboline uses a mobile phase of acetonitrile, water, and phosphoric acid with a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com
Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors, as the indole (B1671886) ring system is chromophoric and often fluorescent. For enhanced sensitivity and selectivity, electrochemical detection (ED) can be employed, as demonstrated for β-carboline alkaloids, where a glassy carbon electrode modified with carbon nanotubes showed improved amperometric response. nih.gov For the related compound 2-amino-9H-pyrido[2,3-b]indole (AαC), HPLC methods have been established using Nucleosil C18 columns coupled with spectrofluorimetry for quantification. nih.gov
| Analyte Class | Column Type | Mobile Phase Composition | Detection Method | Reference |
|---|---|---|---|---|
| α-Carboline | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV, MS | sielc.com |
| β-Carbolines | Ultrabase C18 | Methanol:Acetonitrile:0.05 M Na₂HPO₄ (20:20:60), pH 9.0 | Electrochemical Detection (ED) | nih.gov |
| 2-Amino-9H-pyrido[2,3-b]indole (AαC) | Nucleosil C18 | Not specified | Spectrofluorimetry | nih.gov |
| Heterocyclic Aromatic Amines (HAAs) | C18 | Gradient elution with water and acetonitrile (both with 0.1% formic acid) | Tandem Mass Spectrometry (UHPLC-MS/MS) | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification capabilities, making it a powerful tool for the analysis of pyrido[2,3-b]indoles. However, due to their low volatility and polar nature stemming from the N-H group in the indole ring, these compounds are not directly amenable to GC analysis. Therefore, a crucial prerequisite is derivatization, a chemical modification process that converts the analytes into more volatile and thermally stable forms.
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as the indole N-H group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.gov This process reduces the polarity and increases the volatility of the analyte, improving its chromatographic behavior.
Once derivatized, the sample is injected into the GC system. The separation occurs in a capillary column, typically with a nonpolar stationary phase like 5% phenyl-polydimethylsiloxane (e.g., HP-5MS). notulaebotanicae.ro The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for highly confident identification by comparison with spectral libraries. notulaebotanicae.ro
| Analyte Class | Derivatization Reagent | Derivative Type | GC Column | Ionization Method | Reference |
|---|---|---|---|---|---|
| General Metabolites (with N-H groups) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) | Not specified | Not specified | nih.gov |
| Amino Acids (with N-H groups) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | SLB™-5ms | Mass Spectrometry (MS) | |
| Indole Alkaloids | None (Direct analysis of more volatile alkaloids) | N/A | HP-5MS | Electron Ionization (EI) | notulaebotanicae.ro |
Capillary Electrophoresis (CE) and Microfluidic Platforms
Capillary Electrophoresis (CE) represents a family of high-resolution separation techniques that utilize an electric field to separate ions based on their electrophoretic mobility. wikipedia.org This technique is characterized by its high efficiency, short analysis times, and minimal sample and reagent consumption, making it an attractive alternative to HPLC for the analysis of pyrido[2,3-b]indoles. wikipedia.org
Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used mode of CE. libretexts.org In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) or buffer. The separation mechanism relies on differences in the charge-to-size ratio of the analytes. libretexts.org For cationic species like protonated pyrido[2,3-b]indoles, an acidic buffer is typically used. The high surface-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages for fast and highly efficient separations. libretexts.org
Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. wikipedia.org This hyphenation provides molecular mass information and structural data, significantly enhancing identification confidence. The development of stable interfaces, such as electrospray ionization (ESI) sources, has made CE-MS a powerful tool for analyzing complex biological and environmental samples. wikipedia.org Microfluidic platforms, or "lab-on-a-chip" systems, integrate CE separation channels and other analytical functions onto a small chip, offering advantages of automation, high throughput, and even lower sample consumption.
| CE Mode | Typical Analytes | Separation Principle | Key Parameters | Reference |
|---|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Charged molecules (ions) | Charge-to-size ratio | Background electrolyte (BGE) pH and concentration, Applied Voltage | libretexts.org |
| CE-Mass Spectrometry (CE-MS) | Proteins, peptides, metabolites | Combines CE separation with MS detection for identification | CE conditions, ESI interface (sheath-flow, sheathless) | wikipedia.org |
| Capillary Isoelectric Focusing (CIEF) | Proteins, Hemoglobins | Separation based on isoelectric point (pI) | pH gradient, Mobilization method | nih.gov |
Sample Preparation Techniques (e.g., Solid Phase Extraction)
Effective sample preparation is a critical step in the analytical workflow for detecting trace levels of pyrido[2,3-b]indoles in complex matrices such as food, environmental, or biological samples. The primary goals are to remove interfering components, concentrate the analyte of interest, and transfer it into a solvent compatible with the subsequent analytical instrument. Solid Phase Extraction (SPE) is the most widely used technique for the cleanup and concentration of heterocyclic aromatic amines (HAAs), including pyrido[2,3-b]indoles. nih.govnih.gov
The SPE process involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while matrix interferences pass through. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent is crucial for achieving selective extraction. Common sorbents used for HAAs include:
Reverse-Phase Sorbents (e.g., C18): These nonpolar sorbents retain HAAs from aqueous samples based on hydrophobic interactions.
Ion-Exchange Sorbents (e.g., SCX - Strong Cation Exchange): These sorbents are effective for retaining basic compounds like HAAs, which are protonated at acidic pH. nih.gov
Carbon-Based Sorbents: Materials like multi-walled carbon nanotubes have been shown to be effective for retaining HAAs from water samples. rsc.org
Molecularly Imprinted Polymers (MIPs): These are highly selective synthetic polymers engineered with specific recognition sites for a target molecule or a class of structurally related compounds, offering enhanced selectivity for HAAs. nih.govjfda-online.com
A typical SPE procedure for HAAs involves conditioning the cartridge, loading the sample extract, washing the cartridge to remove interferences, and finally eluting the purified analytes with a suitable solvent mixture, such as methanol/acetic acid. nih.gov The resulting eluate is often evaporated and reconstituted in the mobile phase for HPLC or CE analysis, or in a suitable solvent for derivatization prior to GC-MS analysis.
| Sorbent Type | Retention Mechanism | Target Analytes | Elution Solvent Example | Reference |
|---|---|---|---|---|
| Multi-walled Carbon Nanotubes | Adsorption | Heterocyclic Aromatic Amines (HAAs) in water | Acetonitrile/Water with 0.1% Formic Acid | rsc.org |
| Magnetic Molecularly Imprinted Polymers (MMIPs) | Specific molecular recognition | HAAs in processed meat | Methanol/Acetic Acid (90/10, v/v) | nih.gov |
| Strong Cation Exchange (SCX) | Ion Exchange | Mutagenic Heterocyclic Amines | Not specified | nih.gov |
| Multi-layer cartridges / Carbon-based cartridges | Mixed-mode / Adsorption | Mycotoxins (Aflatoxins, Trichothecenes) | Not specified | researchgate.net |
Future Research Directions and Emerging Applications in Chemical Sciences
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 2-ethyl-9H-pyrido[2,3-b]indole and its derivatives is geared towards methods that are not only high-yielding but also align with the principles of green chemistry. Current research on the broader pyrido[2,3-b]indole class highlights a shift away from classical multi-step syntheses towards more streamlined and sustainable approaches.
Key areas of development include:
One-Pot and Tandem Reactions: Efficient, one-pot multicomponent reactions are being developed to construct the complex tricycle in a single step from simple precursors. A notable example involves the reaction of oxindoles, chalcones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, which significantly reduces waste and energy consumption. researchgate.net
Cascade Cyclizations: Cascade reactions, where a series of intramolecular transformations are triggered by a single event, offer an elegant route to the pyrido[2,3-b]indole core. For instance, a vanadium-catalyzed cascade cyclization between 2-(2-aminophenyl)acetonitrile (B23982) and enones provides a powerful and efficient method. benthamdirect.comeurekaselect.com The synthesis of the 2-ethyl derivative could be achieved by utilizing an enone such as 1-penten-3-one in this reaction.
Modern Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for related heterocyclic systems, offering a more energy-efficient alternative to conventional heating. mdpi.com
Catalyst-Free and Solvent-Free Conditions: The ultimate goal in sustainable synthesis is to minimize or eliminate the use of hazardous catalysts and solvents. Solvent-free reaction conditions, often involving grinding or heating neat reactants, represent a significant step towards this objective. researchgate.net
Comparison of Modern Synthetic Routes for the Pyrido[2,3-b]indole Scaffold| Synthetic Method | Key Reactants | Conditions | Advantages |
|---|---|---|---|
| Vanadium-Catalyzed Cascade Cyclization | 2-(2-aminophenyl)acetonitrile, Enones/Chalcones | VCl3 catalyst, mild conditions |
|
| Solvent-Free One-Pot Synthesis | Oxindole (B195798), Chalcone, Ammonium Acetate | Solvent-free, thermal |
|
| Palladium-Catalyzed Amidation/Cyclization | Halo-indoles, Amides | Pd catalyst, base |
|
| Microwave-Assisted Domino Reaction | Alkylpyridinium Salts, Enaminones | Microwave irradiation, benign solvents |
|
Exploration of Advanced Catalytic Systems for Pyrido[2,3-b]indole Transformations
Catalysis is central to the efficient synthesis and functionalization of the pyrido[2,3-b]indole scaffold. Future research will focus on discovering more active, selective, and sustainable catalysts. Transition-metal catalysis has been particularly fruitful in this area.
Vanadium Catalysis: Vanadium(III) chloride (VCl₃) has emerged as an effective catalyst for cascade cyclization reactions to form the pyrido[2,3-b]indole core under mild conditions. benthamdirect.comeurekaselect.com Its low cost and good functional group tolerance make it an attractive option for future synthetic strategies. benthamdirect.comeurekaselect.com
Rhodium Catalysis: Rhodium complexes are powerful catalysts for various transformations, including the cyclization of indoles with 1-sulfonyl-1,2,3-triazoles to furnish the pyrido[2,3-b]indole skeleton. documentsdelivered.comresearchgate.net These systems allow for the construction of sterically demanding structures and can be used for selective C-H functionalization of the indole (B1671886) nucleus. nih.govrsc.org
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as amidation followed by intramolecular cyclization, are well-established and versatile methods for building the pyrido[2,3-b]indole framework. nih.govrsc.org Future work will likely involve developing more active catalysts that operate under milder conditions.
Iron Catalysis: As a more abundant and less toxic metal, iron is a highly desirable alternative to precious metal catalysts. An iron-catalyzed protocol for the controllable synthesis of pyrido[2,3-b]indol-4-ones has been developed, showcasing the potential of sustainable catalysis in this field. rsc.org
Advanced Catalytic Systems for Pyrido[2,3-b]indole Synthesis| Catalyst Type | Example Catalyst | Reaction Type | Key Features |
|---|---|---|---|
| Vanadium | VCl3 | Cascade Cyclization | Mild conditions, good yields, high functional group tolerance. benthamdirect.comeurekaselect.com |
| Rhodium | [Rh2(O2CC3F7)4], [RhCp*Cl2]2 | [4+2] Annulation, C-H Functionalization | High efficiency, access to complex and sterically hindered derivatives. documentsdelivered.comresearchgate.netrsc.org |
| Palladium | Pd2(dba)3 with ligands (e.g., BINAP) | Amidation / Cyclization | High versatility, well-established for forming diverse derivatives. nih.govrsc.org |
| Iron | FeCl3 | Intramolecular N-H/C-H Coupling | Sustainable and economical alternative to precious metals. rsc.org |
Application of Machine Learning and Artificial Intelligence in Predicting Pyrido[2,3-b]indole Reactivity and Derivative Properties
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For the this compound scaffold, these computational tools can accelerate research by predicting reaction outcomes and molecular properties, thereby guiding experimental efforts.
Reaction Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for the synthesis of new pyrido[2,3-b]indole derivatives. rjptonline.org This can significantly reduce the number of trial-and-error experiments needed to develop efficient synthetic routes. rjptonline.org
Property Prediction: ML models can forecast the physicochemical and biological properties of virtual compounds. By inputting the structure of novel this compound derivatives, researchers can predict their electronic properties (for materials science), ADME (Absorption, Distribution, Metabolism, and Excretion) profiles (for medicinal chemistry), and potential bioactivities. nih.govmdpi.com This allows for the in silico screening of large virtual libraries to identify the most promising candidates for synthesis.
Generative Models: AI can also be used to design entirely new molecules with desired properties. A generative model could be tasked with creating novel pyrido[2,3-b]indole derivatives optimized for a specific application, such as a particular fluorescence wavelength for a biosensor or enhanced charge mobility for an OLED material.
Design and Synthesis of Advanced Materials Incorporating Pyrido[2,3-b]indole Scaffolds
The unique electronic structure of the pyrido[2,3-b]indole core makes it an attractive candidate for incorporation into advanced functional materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and tunable electronic properties of the pyrido[2,3-b]indole scaffold are ideal for creating materials for OLEDs. nbinno.com Derivatives can be designed to function as charge-transporting or emissive materials. The introduction of an ethyl group at the 2-position, as in this compound, can modulate the material's solubility and film-forming properties, which are critical for device fabrication. Related structures like 11H-Benzo[e]pyrido[2,3-b]indole are already recognized for their role in improving charge transport and emission characteristics in OLEDs. nbinno.com
Organic Photovoltaics (OPVs): The donor-acceptor nature of the indole-pyridine fusion can be exploited in the design of organic semiconductors for solar cells. By functionalizing the this compound core with other electron-donating or -accepting groups, its energy levels (HOMO/LUMO) can be fine-tuned to optimize charge separation and transport in photovoltaic devices.
Investigation of Pyrido[2,3-b]indole Derivatives in Chemo-Sensors and Probes
The inherent fluorescence of many pyrido[2,3-b]indole derivatives makes them excellent platforms for the development of chemical sensors and biological probes. researchgate.net Their photophysical properties are often highly sensitive to their local environment.
Fluorescent Probes: These compounds can exhibit interesting photophysical phenomena such as planarized intramolecular charge-transfer (PLICT), leading to strong solvatochromic effects where the emission color changes with solvent polarity. researchgate.netnih.gov This sensitivity can be harnessed to probe the microenvironment of biological systems.
pH Sensors: The pyridine (B92270) nitrogen atom in the scaffold can be protonated, leading to significant changes in the molecule's absorption and emission spectra. This property has been used to design fluorescent probes that are highly sensitive to local pH changes, with some derivatives showing a "turn-off" or "turn-off-on" response upon titration with acid. nih.govspbu.ru
Biomolecule Detection: Pyrido[2,3-b]indole-based probes have been successfully used to detect biomolecules. For example, specific derivatives have been shown to interact with calf thymus DNA (ctDNA) through a groove-binding mechanism, leading to a quenching of their fluorescence. nih.govspbu.ru This opens the door for designing probes for specific DNA sequences or other biological targets. The 2-ethyl substituent could be further functionalized to introduce specific binding moieties for targeted sensing applications.
Photophysical Properties and Sensing Applications of Pyrido[2,3-b]indole Derivatives| Derivative Type | Photophysical Property | Sensing Application | Mechanism |
|---|---|---|---|
| Push-pull fluorophores | Positive solvatochromic effect, large Stokes shifts (up to 270 nm). researchgate.netnih.gov | Probing microenvironment polarity. | Intramolecular Charge Transfer (ICT). researchgate.netnih.gov |
| Pyridyl-substituted | pH-dependent fluorescence (pKa ~5.5). nih.govspbu.ru | pH sensing. | Protonation of the pyridine nitrogen alters electronic structure. nih.govspbu.ru |
| Various derivatives | "Turn-off" or "turn-off-on" acidochromic response. nih.govspbu.ru | Acid detection. | Fluorescence quenching or enhancement upon protonation. nih.govspbu.ru |
| Probe 4b (specific derivative) | Static fluorescence quenching in the presence of DNA. nih.govspbu.ru | DNA detection. | Formation of a non-fluorescent complex via groove binding with ctDNA. nih.govspbu.ru |
Q & A
Q. What are the standard synthetic protocols for preparing 2-ethyl-9H-pyrido[2,3-b]indole derivatives?
The Pd-catalyzed amidation and cyclization method is widely used. Key steps include:
- Substituting the indole nitrogen with alkyl/aryl groups via palladium-mediated coupling.
- Cyclization under controlled temperatures (e.g., 80–100°C) with ligands like PPh₃.
- Purification via column chromatography and characterization by spectroscopic methods .
Q. Which analytical techniques are essential for structural confirmation of synthesized derivatives?
Q. What storage conditions are recommended for this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid light exposure due to photosensitivity .
Advanced Research Questions
Q. How can reaction conditions for Pd-catalyzed synthesis be optimized to enhance yield and purity?
- Catalyst Optimization : Test Pd(OAc)₂ vs. PdCl₂ with varying ligand ratios (e.g., PPh₃:Xantphos).
- Solvent Screening : Compare DMF, toluene, and dioxane for solubility and reaction efficiency.
- Temperature Gradients : Monitor reaction progress via TLC at 12–24 hr intervals .
Q. What methodologies detect DNA adducts formed by this compound metabolites?
- HPLC-MS/MS : Quantifies N-(deoxyguanosin-8-yl)-AαC adducts (limit of detection: ~0.1 adduct/10⁸ nucleotides).
- ³²P-Postlabeling : Amplifies trace adducts for visualization via autoradiography .
Q. How do contradictory mutagenicity results arise between bacterial and mammalian systems?
- Metabolic Activation Differences : Salmonella assays lack human CYP1A2/SULT1A1, which bioactivate AαC into mutagenic N-hydroxylated metabolites.
- Experimental Design : Use recombinant V79 cells co-expressing human enzymes (e.g., CYP1A2 + SULT1A1) to mimic in vivo metabolism .
Q. What strategies resolve discrepancies in enzyme-specific bioactivation pathways?
- Isoform-Specific Inhibition : Use selective inhibitors (e.g., α-naphthoflavone for CYP1A2).
- Kinetic Profiling : Compare Kₘ and Vₘₐₓ values for UGT isoforms (e.g., UGT1A9 catalyzes O-glucuronidation 77× faster than UGT1A1) .
Q. How can oxidative stress biomarkers from AαC exposure be quantified in biological samples?
- Cys34 Sulfonation : Monitor albumin sulfinic/sulfonic acid formation via LC-Orbitrap MS.
- Met329 Sulfoxide : Use targeted proteomics with [¹³C₆]-AαC isotopes for precise quantification .
Data Contradiction Analysis
Q. Why do some studies report low intestinal carcinogenicity despite high DNA adduct formation?
Q. How to reconcile conflicting data on UGT-mediated detoxification vs. bioactivation?
- Dual Role of UGTs : While UGTs detoxify AαC via N-glucuronidation, they bioactivate N-OH-AαC into DNA-reactive O-glucuronides.
- pH-Dependent Reactivity : O-glucuronides exhibit higher DNA binding at acidic pH (e.g., in lysosomes) .
Methodological Tables
Table 1: Key Analytical Parameters for this compound Derivatives
| Parameter | Example Data | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₉N₃ | CHN Analysis | |
| m/z (M+H)⁺ | 254 | LC-MS | |
| ¹³C NMR Shift (C4) | δ 155.2 ppm | NMR |
Table 2: Enzyme-Specific Bioactivation Efficiency of N-OH-AαC
| Enzyme | Catalytic Efficiency (Vₘₐₓ/Kₘ, µL/min/mg) | Role in Toxicity |
|---|---|---|
| SULT1A1 | 77.1 | Primary activation |
| NAT2 | 5.0 | Minor activation |
| UGT1A9 | 0.67 | Detoxification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
